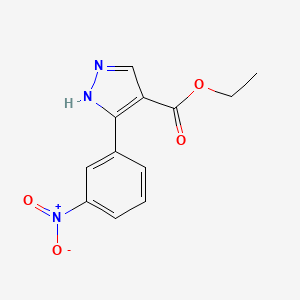

Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-2-19-12(16)10-7-13-14-11(10)8-4-3-5-9(6-8)15(17)18/h3-7H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGKTPRDBMMRRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular Weight and Formula of 3-Nitrophenyl Pyrazole Carboxylate: A Technical Guide

The following technical guide details the molecular properties, synthesis, and application of 5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic acid (and its derivatives), the primary chemical entity designated by the class "3-nitrophenyl pyrazole carboxylate" in pharmaceutical research.

Part 1: Executive Chemical Profile[1]

In drug discovery, "3-nitrophenyl pyrazole carboxylate" typically refers to the 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid scaffold.[1] This moiety acts as a critical pharmacophore in the development of kinase inhibitors, anti-inflammatory agents (COX-2 selective), and antimicrobial compounds.[1]

Core Identity Data

The values below represent the free acid form, which is the standard reference for stoichiometric calculations in synthesis.[1]

| Property | Value | Notes |

| IUPAC Name | 5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic acid | Tautomeric with 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid |

| Molecular Formula | C₁₀H₇N₃O₄ | |

| Molecular Weight | 233.18 g/mol | Monoisotopic Mass: 233.04 g/mol |

| CAS Registry Number | 1557038-82-0 | For the specific 3-nitrophenyl isomer |

| Physical State | Solid (Yellow to Orange powder) | Due to the nitro-conjugation |

| Solubility | DMSO, DMF, Methanol (Hot) | Poor solubility in water and non-polar solvents |

Derivative Variants (Esters)

In synthetic workflows, the Ethyl Ester is the most common intermediate isolated before hydrolysis.

| Variant | Formula | Molecular Weight | Application |

| Ethyl 5-(3-nitrophenyl)pyrazole-3-carboxylate | C₁₂H₁₁N₃O₄ | 261.23 g/mol | Primary synthetic precursor |

| Methyl 5-(3-nitrophenyl)pyrazole-3-carboxylate | C₁₁H₉N₃O₄ | 247.21 g/mol | Analytical standard |

Part 2: Structural Logic & Pharmacophore Significance[1]

The Scaffold Architecture

The molecule consists of a pyrazole ring substituted at the C3 and C5 positions.

-

C5-Position (Aryl Group): The 3-nitrophenyl group provides electron-withdrawing character, influencing the acidity of the pyrazole NH and enhancing pi-stacking interactions within enzyme active sites (e.g., ATP-binding pockets of kinases).[1]

-

C3-Position (Carboxylate): The carboxylic acid serves as a "warhead" for further functionalization—typically converted to amides, esters, or hydrazides to generate libraries of bioactive molecules.

Tautomerism

The 1H-pyrazole system exhibits annular tautomerism.[1] In solution, the proton migrates between N1 and N2, making the 3-carboxylic acid and 5-carboxylic acid forms chemically equivalent unless the N1 position is substituted (e.g., N-methylation).[1]

-

Tautomer A: 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid[1]

-

Tautomer B: 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid[1]

Part 3: Synthesis & Production Protocols

The most robust synthesis utilizes a [3+2] Cycloaddition strategy or the Claisen Condensation followed by hydrazine cyclization. Below is the Claisen-Knorr Protocol , favored for its scalability and regioselectivity.[1]

Reaction Pathway Diagram (DOT)

Caption: Stepwise synthesis of the target scaffold via Claisen condensation followed by hydrazinolysis and hydrolysis.

Detailed Experimental Protocol

Objective: Synthesis of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid.

Step 1: Claisen Condensation

-

Reagents: Dissolve 3-nitroacetophenone (10 mmol) and diethyl oxalate (12 mmol) in anhydrous ethanol (20 mL).

-

Catalysis: Add Sodium Ethoxide (NaOEt, 12 mmol) dropwise at 0°C under nitrogen atmosphere.

-

Reaction: Warm to room temperature and reflux for 4 hours. The solution will darken, indicating the formation of the diketo ester (ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate).[1]

-

Isolation: Acidify with 1M HCl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.[1]

Step 2: Cyclization (Knorr Synthesis)

-

Cyclization: Redissolve the crude diketo ester in glacial acetic acid (15 mL).

-

Addition: Add Hydrazine Hydrate (12 mmol) slowly (exothermic reaction).

-

Reflux: Heat at 80°C for 3 hours.

-

Work-up: Pour the mixture into crushed ice. The Ethyl Ester precipitate (Yellow solid) is collected by filtration.

-

Checkpoint: Verify MW of ester (261.23) via LC-MS.[1]

-

Step 3: Hydrolysis to Acid

-

Hydrolysis: Suspend the ester in THF:Water (1:1). Add Lithium Hydroxide (LiOH, 3 eq).

-

Stir: Stir at room temperature for 12 hours.

-

Purification: Evaporate THF. Acidify the aqueous layer to pH 2 with 1M HCl.

-

Final Product: Filter the resulting precipitate. Recrystallize from Ethanol/Water.

-

Yield: Typically 75-85%.[1]

-

Appearance: Yellow crystalline solid.

-

Part 4: Applications in Drug Development[1]

Scaffold for Kinase Inhibition

The 3-nitrophenyl pyrazole carboxylate structure is a bioisostere for various biaryl systems. The carboxylic acid is often converted to an amide to interact with the "hinge region" of kinases.

-

Mechanism: The pyrazole nitrogens accept/donate hydrogen bonds to the kinase backbone.

-

Specificity: The 3-nitro group can be reduced to an amine (3-amino) for further derivatization (e.g., sulfonylation) to target specific pockets in enzymes like CDK2 or p38 MAP kinase .[1]

COX-2 Selective Inhibitors

Derivatives of this scaffold (specifically when N1 is substituted with a phenyl group) mimic the structure of Celecoxib.

-

SAR Insight: The carboxylate group provides a handle to attach polar groups that improve solubility, a common issue with pyrazole-based drugs.[1]

Analytical Probe Development

The nitro group renders the molecule UV-active and potentially electrochemically active.[1]

-

Reduction: The nitro group can be electrochemically reduced, allowing this scaffold to serve as a redox tag in electrochemical DNA sensors.[1]

References

-

PubChem Compound Summary. (2025). 5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic acid.[1][2] National Center for Biotechnology Information. Link

-

ChemScene. (2024). Product Data: 5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic acid. Link

-

Negi, P. S., et al. (2010).[1] Synthesis and characterization of novel pyrazoline derivatives. Molbank, M650.[1] (Describes the nitrophenyl-pyrazole scaffold synthesis). Link

-

Sekkak, H., et al. (2013).[1] Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates. International Journal of Organic Chemistry. (Details the 1,3-dipolar cycloaddition methods). Link

Sources

Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate: A Technical Whitepaper on Synthesis, Tautomerism, and Pharmaceutical Utility

Executive Summary

In the landscape of modern drug discovery, the pyrazole core serves as a privileged scaffold, frequently deployed as a bioisostere for phenyl or amide groups to improve metabolic stability and target affinity. Specifically, Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate (Molecular Formula: C12H11N3O4) represents a highly versatile synthetic intermediate. While specific PubChem CIDs often catalog its various tautomeric or substituted states under the broader C12H11N3O4 umbrella , this exact structural arrangement is heavily utilized in the synthesis of novel fungicides and advanced heterocyclic antineoplastic agents .

This guide provides an authoritative, in-depth analysis of its physicochemical properties, tautomeric dynamics, and a self-validating synthetic methodology designed for high-yield scale-up.

Physicochemical Profiling and Tautomeric Dynamics

A critical, often overlooked aspect of 1H-pyrazole chemistry is the annular tautomerism between the N1 and N2 positions. In solution, Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate exists in rapid equilibrium with its tautomer, Ethyl 3-(3-nitrophenyl)-1H-pyrazole-4-carboxylate. This dynamic must be accounted for during downstream N-alkylation, which typically yields a mixture of regioisomers unless steric or electronic directing groups are employed.

The quantitative physical and chemical parameters of this intermediate dictate its behavior in both synthetic workflows and biological assays. These metrics are summarized below.

Table 1: Quantitative Physicochemical Data

| Parameter | Value | Causality / Implication for Drug Design |

| Molecular Formula | C12H11N3O4 | Defines the exact mass for mass spectrometry validation. |

| Molecular Weight | 261.23 g/mol | Optimal low-MW building block, leaving room for further functionalization without violating Lipinski's Rule of 5. |

| Exact Mass | 261.075 Da | Primary target peak [M+H]+ at m/z 262.08 in LC-MS. |

| Topological Polar Surface Area (TPSA) | 100.8 Ų | High polarity driven by the nitro and ester groups; requires reduction/hydrolysis to tune membrane permeability. |

| LogP (Estimated) | ~2.5 | Moderate lipophilicity, ideal for partitioning in standard organic solvents during liquid-liquid extraction. |

| Hydrogen Bond Donors (HBD) | 1 | The pyrazole N-H acts as a critical hinge-binding motif in kinase inhibitor design. |

| Hydrogen Bond Acceptors (HBA) | 6 | High acceptor count necessitates careful optimization of downstream derivatives to prevent poor oral bioavailability. |

Mechanistic Synthesis & Retrosynthetic Analysis

The most robust retrosynthetic disconnection for 4-carboxylate-pyrazoles cleaves the pyrazole ring into a hydrazine unit and a 1,3-dielectrophile. For this specific compound, the optimal forward synthesis utilizes ethyl 3-(3-nitrophenyl)-3-oxopropanoate and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate an enaminone intermediate, followed by cyclization with hydrazine hydrate.

Fig 1: Two-step synthesis workflow via enaminone intermediate and hydrazine cyclization.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . It incorporates specific In-Process Controls (IPCs) that force the chemist to verify mechanistic milestones before proceeding, thereby eliminating downstream purification failures.

Phase 1: Enaminone Formation

-

Reagent Charging: To a 500 mL round-bottom flask equipped with a Dean-Stark trap, add ethyl 3-(3-nitrophenyl)-3-oxopropanoate (50.0 mmol, 1.0 eq) and anhydrous toluene (100 mL, 0.5 M).

-

Electrophile Addition: Add DMF-DMA (75.0 mmol, 1.5 eq) in one portion.

-

Thermal Activation: Heat the reaction to 110°C (reflux) for 4 hours.

-

Causality: DMF-DMA acts as both a formylating agent and a dehydrating agent. The Dean-Stark trap removes the azeotropic mixture of toluene and methanol. Driving off methanol shifts the thermodynamic equilibrium entirely to the right, preventing reversible hydrolysis of the enaminone.

-

-

Validation Check (IPC 1): Perform LC-MS analysis. The protocol is self-validating only if the starting material (m/z 238 [M+H]+) is completely absent, replaced by the enaminone intermediate (m/z 293 [M+H]+). Do not proceed until this conversion is >98%.

-

Workup: Concentrate the mixture under reduced pressure to yield a crude, dark yellow oil. Use directly in the next step to avoid degradation.

Phase 2: Hydrazine Cyclization 6. Solvent Exchange: Dissolve the crude enaminone in absolute ethanol (150 mL). 7. Nucleophilic Attack: Cool the solution to 0°C using an ice bath. Add hydrazine hydrate (60.0 mmol, 1.2 eq) dropwise over 15 minutes.

-

Causality: The dropwise addition at 0°C controls the highly exothermic initial hydrazone formation. Keeping the temperature low prevents the premature, uncontrolled expulsion of dimethylamine, which can lead to polymerization or bis-addition byproducts.

-

Cyclization: Remove the ice bath and heat the reaction to 80°C for 2 hours.

-

Validation Check (IPC 2): TLC (Hexanes:EtOAc 1:1) must show the disappearance of the yellow enaminone spot and the appearance of a highly UV-active product spot (Rf ~0.4).

-

Isolation: Cool to room temperature. Add cold distilled water (200 mL) dropwise to precipitate the product. Filter the resulting solid, wash with cold water, and recrystallize from EtOH/H2O to afford the pure Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate as an off-white powder.

Pharmaceutical Utility: The 3-Nitrophenyl Handle

The strategic placement of the nitro group at the meta position of the phenyl ring, coupled with the C4-ester, provides a highly orthogonal dual-derivatization platform. This specific substitution pattern is highly prized in medicinal chemistry for generating diverse libraries of kinase inhibitors and GPCR modulators.

Fig 2: Divergent derivatization pathways leveraging the nitro and ester functional groups.

Orthogonal Reactivity

-

Nitro Reduction: The 3-nitro group can be selectively reduced to a primary aniline using catalytic hydrogenation (Pd/C, H2) or Béchamp reduction (Fe/HCl). The resulting aniline is a potent nucleophile, ready for Buchwald-Hartwig cross-coupling or urea formation. In kinase inhibitor design, this aniline often serves as a critical hydrogen bond donor to the kinase hinge region .

-

Ester Hydrolysis: The C4 ethyl ester is sterically hindered but can be cleanly hydrolyzed to the corresponding carboxylic acid using LiOH in THF/H2O. This acid can subsequently undergo EDC/HOBt or HATU-mediated amide coupling, allowing for the rapid exploration of the solvent-exposed channel in target proteins.

Conclusion

Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate is a foundational building block that bridges the gap between simple commercial reagents and complex, high-value pharmaceutical active ingredients. By understanding its tautomeric nature, leveraging the thermodynamic drivers of its synthesis, and utilizing its orthogonal functional groups, drug development professionals can rapidly access diverse, biologically active chemical space.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for Formula C12H11N3O4" PubChem. URL: [Link]

- Perez, J., et al. "NEW FUNGICIDE PYRAZOLES" Google Patents (FR2795726A1), 2001.

- Zhang, G., et al. "Heterocyclic compounds, associated compositions and associated methods of treatment" Google Patents (WO2023151640A1), Beigene Ltd, 2023.

Architecting Heterocycles: A Technical Whitepaper on Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate in Drug Discovery

Executive Summary

In modern medicinal chemistry, the pyrazole ring serves as a privileged scaffold, frequently deployed as a bioisostere for amides and phenols, or as a critical hinge-binding motif in kinase inhibitors. Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate is a highly versatile, bifunctional building block. It combines the hydrogen-bonding capacity of the pyrazole core with a reducible nitroaryl group and a hydrolyzable ester, making it an ideal precursor for complex active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of its chemical identity, physicochemical properties, mechanistic synthesis, and pharmacological applications, designed specifically for drug development professionals.

Chemical Identity & Nomenclature

Understanding the precise nomenclature of pyrazoles is critical due to annular tautomerism. In solution, the proton on the pyrazole nitrogen rapidly exchanges between the N1 and N2 positions.

-

Primary IUPAC Name: Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate

-

Tautomeric IUPAC Name: Ethyl 3-(3-nitrophenyl)-1H-pyrazole-4-carboxylate

-

Common Synonyms:

-

5-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester

-

3-(m-nitrophenyl)pyrazole-4-carboxylic acid ethyl ester

-

-

Molecular Formula: C₁₂H₁₁N₃O₄

-

SMILES String: CCOC(=O)C1=C(NN=C1)C2=CC=CC(=C2)[O-]

Expert Insight: When cataloging this compound in chemical databases or patent claims, both the 3-aryl and 5-aryl locants must be searched to ensure comprehensive prior-art retrieval, as the tautomers are indistinguishable in standard NMR at room temperature [1].

Physicochemical Profiling

The physicochemical properties of this building block dictate its behavior in both synthetic workflows and biological systems. The data below summarizes its quantitative profile, optimized for Lipinski's Rule of Five compliance in downstream API development.

| Property | Value | Pharmacological Significance |

| Molecular Weight | 261.23 g/mol | Low MW allows for extensive downstream functionalization without exceeding the 500 Da limit. |

| Hydrogen Bond Donors | 1 (Pyrazole N-H) | Essential for interacting with kinase hinge regions (e.g., ATP-binding pockets). |

| Hydrogen Bond Acceptors | 5 (N, O atoms) | Facilitates solubility and target-protein interactions. |

| Rotatable Bonds | 4 | Provides sufficient conformational flexibility to adapt to binding pockets. |

| Estimated LogP | ~2.5 | Ideal lipophilicity for cellular permeability and oral bioavailability. |

| Topological Polar Surface Area | 98.4 Ų | Well within the <140 Ų threshold required for good intestinal absorption [1]. |

Mechanistic Synthesis & Experimental Protocols

The synthesis of 4-carboxylate pyrazoles requires precise chemoselectivity to avoid degrading the sensitive nitro group. We employ a robust, two-step thermodynamic approach utilizing N,N-Dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with hydrazine.

Causality of Reagent Selection

-

Why DMF-DMA? Traditional formylation of active methylenes requires strong bases (e.g., NaOEt), which can trigger nucleophilic aromatic substitution or degradation of the 3-nitrophenyl group. DMF-DMA acts as a highly electrophilic, neutral one-carbon synthon. The reaction is entropically driven by the release of methanol, ensuring high yields without basic conditions.

-

Why Hydrazine Hydrate in Ethanol? Hydrazine acts as a bis-nucleophile. The hydrate form tempers its reactivity, preventing unwanted reduction of the nitro group. Ethanol provides the optimal boiling point (78°C) to supply thermal energy for the final dehydration step of the cyclization while keeping the intermediate fully solubilized.

Step-by-Step Self-Validating Protocol

Step 1: Electrophilic Amination (Enamine Formation)

-

Charge: To a dry round-bottom flask, add Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (1.0 eq) and anhydrous toluene (0.5 M).

-

React: Add DMF-DMA (1.5 eq) dropwise at room temperature. Heat the mixture to reflux (110°C) for 4 hours.

-

In-Process Control (IPC) & Validation: Analyze an aliquot via LC-MS. The system is self-validating when the starting material mass is completely depleted, and the intermediate enamine mass (m/z 293 for [M+H]+) constitutes >95% of the Total Ion Chromatogram (TIC).

-

Workup: Concentrate under reduced pressure to yield Ethyl 2-(3-nitrobenzoyl)-3-(dimethylamino)acrylate as a dark yellow solid. Use directly in Step 2.

Step 2: Tandem Addition-Elimination & Cyclization

-

Charge: Dissolve the crude enamine (1.0 eq) in absolute ethanol (0.2 M).

-

React: Add Hydrazine hydrate (1.2 eq) dropwise. Heat to reflux (78°C) for 3 hours.

-

In-Process Control (IPC) & Validation: Monitor via TLC (Hexane:EtOAc 1:1). The reaction is self-validating when the bright yellow color of the conjugated enamine dissipates into a pale/colorless solution, and the Rf ~0.3 spot transitions entirely to a new UV-active spot at Rf ~0.5.

-

Isolation: Cool to 0°C to induce crystallization. Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the pure pyrazole.

Figure 1: Two-step synthetic workflow for Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate.

Pharmacological Relevance & Target Pathways

Derivatives of nitrophenyl-pyrazole-4-carboxylates are foundational in the development of Phosphodiesterase 4 (PDE4) inhibitors and kinase modulators [2].

Structural Utility in Drug Design

-

The Nitro Group: Serves as a synthetic handle. Post-cyclization, the nitro group can be selectively reduced to an aniline using Pd/C and H₂ (or SnCl₂ if orthogonal protecting groups are present). This aniline can then be coupled with isocyanates to form urea-based kinase inhibitors (similar to the structural motifs found in Sorafenib).

-

The Ester Group: Can be saponified to the corresponding carboxylic acid using LiOH, followed by amide coupling (using HATU/DIPEA) to explore the structure-activity relationship (SAR) of the solvent-exposed region in a target protein [3].

Mechanism of Action: PDE4 Inhibition

Structurally related pyrazole-4-carboxylates exhibit potent inhibition of PDE4, an enzyme critical in inflammatory signaling. By competitively binding to the active site of PDE4, these compounds prevent the hydrolysis of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which subsequently phosphorylates downstream targets to suppress the release of pro-inflammatory cytokines (e.g., TNF-α).

Figure 2: PDE4 inhibition pathway modulated by pyrazole-4-carboxylate derivatives.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12914809, Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate (Representative Pyrazole-4-carboxylate Class Data). PubChem. Available at:[Link]

-

National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: Ethyl 3,5-dimethyl-1-(3-nitrophenyl)pyrazole-4-carboxylate (PDE4 Inhibitor Data). NCATS. Available at:[Link]

Advanced Safety and Handling Guide for Ethyl 5-(3-nitrophenyl)pyrazole Esters

An in-depth technical guide and safety whitepaper detailing the handling, synthesis, and hazard profile of ethyl 5-(3-nitrophenyl)pyrazole esters, specifically focusing on the widely utilized intermediate Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate .

Executive Summary

Ethyl 5-(3-nitrophenyl)pyrazole esters are critical synthetic intermediates in medicinal chemistry and agrochemical development. They serve as foundational building blocks for synthesizing

Unlike standard 16-section Safety Data Sheets (SDS) that provide generic warnings, this whitepaper delivers a mechanistic understanding of the compound's reactivity, toxicity, and process safety. By understanding the causality behind the hazards, researchers can engineer self-validating safety systems for synthesis, scale-up, and disposal.

Physicochemical Properties & Molecular Identification

Understanding the baseline metrics of Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate is the first step in risk assessment. The lipophilicity of the ester and the thermal instability of the nitro group dictate both its biological penetration and its storage requirements[2].

Table 1: Molecular & Hazard Identification

| Property / Metric | Data / Classification |

| Chemical Name | Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate |

| CAS Number | 1025724-57-5 |

| Molecular Formula | C₁₂H₁₁N₃O₄ |

| Molecular Weight | 261.23 g/mol |

| Physical State | Solid (Powder/Crystalline) |

| GHS Hazard Classifications | Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Dam. 1, STOT SE 3 (Respiratory) |

| Storage Requirements | Sealed in dry, 2-8°C; away from reducing agents |

Synthesis Protocol & Process Safety

The synthesis of ethyl 5-(3-nitrophenyl)pyrazole-3-carboxylate typically proceeds via a Claisen condensation followed by a cyclization reaction with hydrazine. This workflow introduces severe acute hazards, primarily due to the use of hydrazine hydrate—a highly toxic, volatile, and reactive reducing agent[1].

Step-by-Step Methodology: Synthesis of Ethyl 5-(3-nitrophenyl)pyrazole-3-carboxylate

The following protocol incorporates self-validating safety checkpoints to ensure process control.

-

Preparation of the Diketoester (Claisen Condensation):

-

Procedure: Generate sodium ethoxide by reacting sodium metal (1.15 g) with dry ethanol (13 mL) under an inert argon atmosphere. Dropwise, add diethyl oxalate (125 mmol) while maintaining the temperature in an ice bath (0-5°C).

-

Addition: Slowly introduce 3-nitroacetophenone (50 mmol). Stir for 24-48 hours at room temperature.

-

Safety Checkpoint: Validate the completion of the reaction via TLC. Quench the reaction by adjusting the pH to 2.0 using a 5% sulfuric acid solution. Causality: The acidic quench neutralizes the highly basic sodium ethoxide, preventing unwanted base-catalyzed degradation of the nitro group.

-

-

Cyclization (Hydrazine Addition):

-

Procedure: Dissolve the resulting ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate intermediate (1 mmol) in 15 mL of ethanol.

-

Hazard Control:Hydrazine hydrate (3 mmol) must be added dropwise via an addition funnel inside a certified fume hood.

-

Reaction: Reflux the mixture for 3 hours.

-

-

Workup & Purification:

-

Procedure: Following TLC verification, extract the mixture sequentially with dichloromethane, 4% sodium hydroxide, and brine. Remove the solvent under vacuum to yield the final pyrazole ester[1].

-

Synthesis workflow of ethyl 5-(3-nitrophenyl)pyrazole-3-carboxylate with safety checkpoints.

Toxicological Mechanisms & Hazard Profiling

To effectively protect personnel, one must understand why this compound is hazardous. The toxicity of ethyl 5-(3-nitrophenyl)pyrazole esters is dual-faceted, stemming from both the nitroaromatic system and the pyrazole ring[3][4].

The Nitroaromatic Threat: Oxidative Stress & Methemoglobinemia

Nitroaromatic compounds are highly lipophilic, allowing them to easily cross the stratum corneum (skin barrier) and alveolar membranes (lungs). Once systemic, hepatic nitroreductases (driven by CYP450 and NADPH) reduce the nitro group (

-

Causality of Toxicity: These intermediates undergo rapid redox cycling, generating massive amounts of Reactive Oxygen Species (ROS). Furthermore, the hydroxylamine metabolites directly oxidize the

in hemoglobin to

The Pyrazole Threat: Target Organ Toxicity

Pyrazoles are known to interact with and potentially inhibit various cytochrome P450 enzymes. Prolonged exposure can lead to hepatotoxicity and severe respiratory tract irritation (STOT SE 3)[3][5].

Mechanistic pathway of nitroaromatic toxicity leading to oxidative stress and methemoglobinemia.

Comprehensive Safety Protocols (Self-Validating Systems)

Standard safety measures are insufficient without validation. The following protocols ensure that safety systems are actively functioning before and during chemical handling.

A. Engineering Controls & Personal Protective Equipment (PPE)

-

Ventilation: Handle exclusively in a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

-

Self-Validation: Before opening the compound, verify the fume hood monitor displays a face velocity of exactly 80–120 feet per minute (fpm) . Do not proceed if the alarm is triggered or velocity is unverified.

-

-

Dermal Protection: Because nitroaromatics penetrate standard latex, use Nitrile gloves (

0.11 mm thickness) for incidental splash contact, or Butyl rubber gloves for prolonged handling or large-scale synthesis[6].-

Causality: Butyl rubber provides superior resistance to the lipophilic permeation of nitro-containing organic esters.

-

-

Ocular Protection: Tight-fitting chemical splash goggles (conforming to EN 166 or NIOSH standards) are mandatory due to the compound's Category 1 Severe Eye Damage classification[4].

B. Spill Response & Decontamination Workflow

In the event of a powder spill, sweeping will aerosolize the toxic dust, leading to severe inhalation hazards.

-

Evacuate & Isolate: Immediately clear personnel from the immediate vicinity (minimum 15-foot radius).

-

PPE Escalation: Don a half-face respirator with P100/Organic Vapor cartridges before re-entering the spill zone.

-

Wet Containment: Gently mist the spill with a 10% isopropanol/water solution.

-

Causality: Wetting the powder prevents aerosolization of the respiratory irritant while minimizing the spread of the lipophilic ester.

-

-

Absorption: Cover the wetted area with inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).

-

Neutralization & Validation: Wash the surface with a mild alkaline detergent.

-

Self-Validation: Swipe the cleaned area with a pH strip and visually inspect under a UV lamp (pyrazoles often exhibit distinct UV absorbance). If UV fluorescence is detected, repeat the detergent wash until the surface is analytically clean.

-

Storage, Stability, and Incompatibilities

Ethyl 5-(3-nitrophenyl)pyrazole-3-carboxylate is stable under standard laboratory conditions but possesses critical chemical incompatibilities that can lead to catastrophic failure if ignored.

-

Thermal Decomposition: If exposed to extreme heat or fire, the compound undergoes thermal decomposition, rapidly off-gassing highly toxic Nitrogen Oxides (

), Carbon Monoxide ( -

Incompatible Materials: Strictly isolate from strong reducing agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride, or transition metal catalysts like Pd/C in the presence of hydrogen).

-

Causality: The nitro group (

) is highly susceptible to reduction. Accidental mixing with reducing agents can trigger a violently exothermic runaway reaction, rapidly converting the nitro group to an amine while boiling off the solvent.

-

References

- Fisher Scientific - 4-Nitro-1H-pyrazole Safety Data Sheet.

- ChemScene - Ethyl 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylate Product & Safety Data.

- AK Scientific, Inc. - 4-Nitropyrazole Safety Data Sheet.

- ChemicalBook - 3-Nitro-1H-pyrazole Safety Data Sheet.

- MilliporeSigma - Safety Data Sheet (Pyrazole derivatives).

- Fisher Scientific - 5-Nitro-1H-pyrazole Safety Data Sheet.

- National Institutes of Health (NIH) / PMC - Design, synthesis, and investigation of novel 5-arylpyrazole-glucose hybrids as α-glucosidase inhibitors.

Sources

Methodological & Application

One-pot cyclocondensation protocol for 3-nitrophenyl pyrazole esters

Application Note: Regioselective One-Pot Cyclocondensation of 3-Nitrophenyl Pyrazole Esters

Executive Summary

This application note details a robust, scalable protocol for the synthesis of ethyl 1-(3-nitrophenyl)-1H-pyrazole-carboxylates via a one-pot Knorr-type cyclocondensation. Pyrazole esters are critical pharmacophores in medicinal chemistry, serving as precursors for COX-2 inhibitors, p38 MAP kinase inhibitors, and various agrochemicals.

The presence of the electron-withdrawing nitro group on the phenyl ring introduces specific challenges regarding solubility and regioselectivity. This guide addresses these by utilizing diethyl oxalacetate as the 1,3-dicarbonyl source, ensuring the retention of the ester functionality (avoiding the common "pyrazolone" trap associated with simple

Scientific Background & Reaction Design

The Challenge: Pyrazolone vs. Pyrazole Ester

A common error in pyrazole synthesis is the assumption that reacting ethyl acetoacetate with a hydrazine yields a pyrazole ester. In reality, this typically results in a 5-pyrazolone (cyclic amide) due to the intramolecular attack of the hydrazine nitrogen on the ester carbonyl.

To synthesize a stable pyrazole ester , the electrophilic partners must be designed such that the cyclization occurs between the hydrazine and two ketone/aldehyde equivalents, or by using a 1,4-dicarbonyl equivalent like diethyl oxalacetate. In this protocol, we utilize sodium diethyl oxalacetate , which possesses two electrophilic centers (a ketone and an ester) but allows for aromatization to the pyrazole ester under acidic dehydration conditions.

Regioselectivity Mechanism

The reaction between 3-nitrophenylhydrazine and an unsymmetrical 1,3-dicarbonyl compound can yield two isomers:

-

Ethyl 1-(3-nitrophenyl)-5-carboxylate (Kinetic product, often favored by free hydrazine).

-

Ethyl 1-(3-nitrophenyl)-3-carboxylate (Thermodynamic product, often favored by hydrazine salts/acidic conditions).

The regiochemistry is dictated by the initial nucleophilic attack. The terminal nitrogen (

Figure 1: Mechanistic divergence in Knorr-type condensation. Acidic conditions (using the HCl salt) typically favor the formation of the 3-carboxylate isomer.

Materials & Instrumentation

Reagents:

-

3-Nitrophenylhydrazine Hydrochloride (98%): Caution: Toxic, potential sensitizer.

-

Sodium Diethyl Oxalacetate (95%): The sodium salt is more stable than the free ester.

-

Ethanol (Absolute): Solvent.[1]

-

Glacial Acetic Acid: Catalyst/Solvent.

-

Sodium Acetate (Anhydrous): Buffer (optional).

-

Diethyl Ether / Ethyl Acetate: For workup.

Equipment:

-

Round-bottom flask (100 mL) with reflux condenser.

-

Magnetic stirrer with heating block.

-

TLC plates (Silica gel 60 F254).

-

Rotary evaporator.

-

Vacuum filtration setup.

Experimental Protocol

Standard Operating Procedure (SOP)

Step 1: Solubilization and Activation

-

In a 100 mL round-bottom flask, suspend 3-nitrophenylhydrazine hydrochloride (1.90 g, 10 mmol) in Ethanol (20 mL).

-

Critical Control Point: Since the hydrazine is an HCl salt, the solution will be acidic. To promote the reaction, add Sodium Acetate (1.0 g) or Glacial Acetic Acid (2 mL) to create a buffered environment. Stir at room temperature for 10 minutes until partially dissolved.

Step 2: Addition of Electrophile

-

Add Sodium Diethyl Oxalacetate (2.31 g, 11 mmol, 1.1 equiv) to the mixture.

-

Rinse the weighing boat with an additional 5 mL of Ethanol.

Step 3: Cyclocondensation (Reflux)

-

Heat the reaction mixture to reflux (approx. 80°C).

-

Maintain reflux for 3–4 hours .

-

Monitoring: Check TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting hydrazine (polar, often streaks) should disappear, replaced by a less polar, UV-active spot (the pyrazole ester).

-

Step 4: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Option A (Precipitation): If a solid precipitates upon cooling, filter the solid using a Buchner funnel. Wash with cold dilute ethanol (50%) and water to remove inorganic salts (NaCl).

-

Option B (Extraction - if oil forms):

-

Remove ethanol under reduced pressure.

-

Resuspend the residue in Ethyl Acetate (30 mL).

-

Wash with Water (2 x 15 mL) and Brine (15 mL).

-

Dry over anhydrous

, filter, and concentrate.

-

Step 5: Purification

-

Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.

-

If the regioselectivity was poor, column chromatography (Silica gel, Hexane:EtOAc gradient) may be required to separate the 3-carboxylate and 5-carboxylate isomers.

Figure 2: Step-by-step experimental workflow for the one-pot synthesis.

Optimization & Troubleshooting

The following table summarizes common issues and field-proven solutions based on Knorr synthesis literature.

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete cyclization or loss of product during workup. | Increase reflux time to 6 hours. Ensure the reaction is not too acidic (add NaOAc). Check aqueous layer during extraction (product might be slightly polar). |

| Mixture of Isomers | Lack of regiocontrol. | To favor 3-carboxylate: Use Hydrazine HCl salt in acidic media (AcOH). To favor 5-carboxylate: Use free hydrazine base in neutral EtOH. |

| Sticky/Oily Product | Impurities or residual solvent. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |

| Starting Material Remains | Hydrazine HCl insolubility. | Add a small amount of water (0.5 mL) to the ethanol or use Methanol as solvent to improve solubility. |

Characterization Criteria

To validate the synthesis of Ethyl 1-(3-nitrophenyl)-1H-pyrazole-3-carboxylate , look for these spectral signatures:

-

1H NMR (CDCl3, 400 MHz):

-

1.4 (t, 3H, ester

-

4.4 (q, 2H, ester

-

6.9 - 7.0 (s, 1H, Pyrazole

- 7.5 - 8.5 (m, 4H, Aromatic 3-nitrophenyl protons). Look for the deshielded proton ortho to the nitro group.

-

1.4 (t, 3H, ester

-

Regioisomer Distinction:

-

The 3-carboxylate isomer typically shows the pyrazole H-4 proton further downfield compared to the 5-carboxylate due to the anisotropic effect of the adjacent carbonyl group.

-

NOE (Nuclear Overhauser Effect) experiments can confirm proximity of the phenyl ring protons to the pyrazole substituent.

-

Safety & Handling (E-E-A-T)

-

3-Nitrophenylhydrazine Hydrochloride:

-

Explosion Risk: While the hydrochloride salt is more stable, nitro-substituted hydrazines can be energetic. Avoid heating dry solids.

References

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. PubMed Central (PMC). Available at: [Link] (Validates regioselectivity dependence on hydrazine salt form).

-

Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives. ResearchGate. Available at: [Link] (Specific reference for ethyl ester synthesis using diethyl oxalate/oxalacetate).

Sources

Synthesis of Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate: A Detailed Guide to Reaction Conditions and Protocols

For Immediate Release: A Comprehensive Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is achieved through a robust and well-established two-step process: a Knoevenagel condensation followed by a pyrazole-forming cyclization. This guide offers in-depth explanations of the reaction mechanisms, step-by-step protocols, and key considerations for successful synthesis and characterization.

Introduction

Pyrazole scaffolds are a cornerstone in the development of new therapeutic agents due to their diverse pharmacological activities. The title compound, ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate, incorporates a 3-nitrophenyl group, a common pharmacophore that can be further functionalized, making it a valuable intermediate for the synthesis of a wide range of biologically active molecules. The synthetic strategy outlined herein is efficient and relies on readily available starting materials, making it suitable for both academic and industrial research settings.

Reaction Mechanism and Rationale

The synthesis of ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate proceeds through two key transformations:

-

Knoevenagel Condensation: The initial step involves the base-catalyzed condensation of 3-nitrobenzaldehyde with ethyl acetoacetate. This reaction, a classic Knoevenagel condensation, forms the α,β-unsaturated dicarbonyl intermediate, ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate. The use of a weak base, such as piperidine, is crucial to deprotonate the active methylene group of ethyl acetoacetate, initiating the nucleophilic attack on the aldehyde.

-

Pyrazole Formation (Knorr-type Cyclization): The intermediate is then reacted with hydrazine hydrate. This reaction is a variation of the Knorr pyrazole synthesis, a fundamental method for constructing pyrazole rings.[1] The reaction proceeds via the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.[1] The use of an acid catalyst, such as glacial acetic acid, facilitates the cyclization and dehydration steps.

dot graph "Reaction_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

subgraph "cluster_step1" { label = "Step 1: Knoevenagel Condensation"; bgcolor="#F1F3F4"; "3-Nitrobenzaldehyde" [shape=oval, style=filled, fillcolor="#FFFFFF"]; "Ethyl_Acetoacetate" [shape=oval, style=filled, fillcolor="#FFFFFF"]; "Piperidine" [shape=plaintext]; "Intermediate" [label="Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate", shape=box, style=filled, fillcolor="#FFFFFF"];

}

subgraph "cluster_step2" { label = "Step 2: Pyrazole Formation"; bgcolor="#F1F3F4"; "Hydrazine_Hydrate" [shape=oval, style=filled, fillcolor="#FFFFFF"]; "Final_Product" [label="Ethyl 5-(3-nitrophenyl)-1H-\npyrazole-4-carboxylate", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acetic_Acid" [shape=plaintext];

} }

Figure 1: Overall synthetic workflow for ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the target compound.

Part 1: Synthesis of Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate (Intermediate)

This protocol is adapted from established Knoevenagel condensation procedures.[2]

Materials:

-

3-Nitrobenzaldehyde

-

Ethyl acetoacetate

-

Piperidine

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3-nitrobenzaldehyde (0.1 mol, 15.1 g) and ethyl acetoacetate (0.1 mol, 13.0 g) in 100 mL of ethanol.

-

To this solution, add piperidine (0.01 mol, 1.0 mL) as a catalyst.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

After the initial stirring, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath to induce crystallization.

-

Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

Part 2: Synthesis of Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate (Final Product)

This protocol is based on the principles of the Knorr pyrazole synthesis.[1]

Materials:

-

Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate (from Part 1)

-

Hydrazine hydrate (80% solution)

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

In a 250 mL round-bottom flask, dissolve ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate (0.05 mol) in 100 mL of glacial acetic acid.

-

To the stirred solution, add hydrazine hydrate (0.06 mol, 3.0 mL of 80% solution) dropwise. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove any residual acetic acid, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Data and Characterization

Table 1: Expected Characterization Data

| Analysis Technique | Expected Observations for a Related Pyrazole Derivative[3] |

| FT-IR (KBr, ν cm⁻¹) | ~3442, 3305 (N-H stretching), ~2205 (C≡N stretching, if applicable), ~1600 (C=N stretching), ~1583, 1514 (NO₂ stretching) |

| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons in the 7.0-8.5 ppm region, NH₂ or NH protons (variable), and signals corresponding to the ethyl ester group (~1.2 ppm triplet, ~4.1 ppm quartet). |

| ¹³C NMR (DMSO-d₆, δ ppm) | Signals corresponding to the pyrazole ring carbons, the nitrophenyl carbons, the ester carbonyl, and the ethyl group carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the product. |

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

subgraph "cluster_synthesis" { label = "Synthesis"; bgcolor="#F1F3F4"; "Start" [label="Start Materials:\n3-Nitrobenzaldehyde\nEthyl Acetoacetate", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Knoevenagel" [label="Knoevenagel Condensation\n(Piperidine, Ethanol, Reflux)"]; "Intermediate_Formation" [label="Formation of\nEthyl 2-(3-nitrobenzylidene)-\n3-oxobutanoate", shape=box, style=filled, fillcolor="#FBBC05"]; "Cyclization" [label="Cyclization with\nHydrazine Hydrate\n(Acetic Acid, Reflux)"]; "Crude_Product" [label="Crude Ethyl 5-(3-nitrophenyl)-1H-\npyrazole-4-carboxylate", shape=box, style=filled, fillcolor="#FBBC05"];

}

subgraph "cluster_purification" { label = "Purification & Analysis"; bgcolor="#F1F3F4"; "Purification" [label="Recrystallization\n(e.g., Ethanol)"]; "Characterization" [label="Characterization\n(NMR, IR, MS, M.P.)", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Final_Product" [label="Pure Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

} }

Figure 2: Step-by-step experimental workflow diagram.

Troubleshooting and Key Considerations

-

Purity of Starting Materials: Ensure the purity of 3-nitrobenzaldehyde and ethyl acetoacetate, as impurities can lead to side reactions and lower yields.

-

Catalyst Concentration: The amount of piperidine in the Knoevenagel condensation should be catalytic. Excess base can promote side reactions.

-

Reaction Monitoring: Closely monitor the progress of both reactions using TLC to determine the optimal reaction time and prevent the formation of byproducts.

-

Work-up Procedure: Thorough washing of the final product with water is essential to remove any residual acetic acid, which can affect the purity and stability of the compound.

-

Safety: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Hydrazine hydrate is toxic and corrosive and should be handled with extreme care.[4]

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the synthesis of ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate. By following the detailed protocols and considering the key experimental parameters, researchers can confidently and efficiently produce this valuable heterocyclic intermediate for their drug discovery and development programs. The provided mechanistic insights and workflow diagrams aim to enhance the understanding and successful execution of this synthetic procedure.

References

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: https://www.rsc.org/suppdata/c5/ra/c5ra05537a/c5ra05537a1.pdf. Accessed on: 2024-03-08.

- Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. MDPI. Available at: https://www.mdpi.com/1420-3049/28/1/222. Accessed on: 2024-03-08.

- Application Notes and Protocols: Reaction of Ethyl 2-ethyl-2-methyl-3-oxobutanoate with Hydrazines. Benchchem. Available at: https://www.benchchem.com/application-notes/reaction-of-ethyl-2-ethyl-2-methyl-3-oxobutanoate-with-hydrazines. Accessed on: 2024-03-08.

- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: https://www.mdpi.com/1420-3049/14/1/184. Accessed on: 2024-03-08.

- Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: https://www.researchgate.net/publication/372558580_Synthesis_of_5-amino-13-diphenyl-1H-pyrazole-4-carbonitriles. Accessed on: 2024-03-08.

- 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. MDPI. Available at: https://www.mdpi.com/1422-8599/2010/1/M650. Accessed on: 2024-03-08.

- Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl)-1-phenyl- prop-2-en-1-one and Its Two Pyrazole Derivatives. Bangladesh Journals Online. Available at: https://www.banglajol.info/index.php/JBCS/article/view/69201. Accessed on: 2024-03-08.

- Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid. ResearchGate. Available at: https://www.researchgate.net/publication/338276183_Synthesis_and_antimicrobial_activity_of_some_derivative_of_hydrazine_from_salicylic_acid_Under_the_supervisor. Accessed on: 2024-03-08.

- CN101940926B - Catalyst for reduction of aromatic nitro-compounds by hydrazine hydrate and preparation method thereof. Google Patents. Available at: https://patents.google.com/patent/CN101940926B/en. Accessed on: 2024-03-08.

- A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. Available at: https://www.derpharmachemica.

- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available at: https://www.sciencedirect.com/science/article/pii/S187853522400263X. Accessed on: 2024-03-08.

- The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: https://www.researchgate.net/publication/372558580_The_preparation_of_5-amino-1H-pyrazole-4-carbonitriles. Accessed on: 2024-03-08.

- Application Notes and Protocols for the Scale-Up Synthesis of 4-Hydrazinyl-3-nitrobenzonitrile. Benchchem. Available at: https://www.benchchem.com/application-notes/scale-up-synthesis-of-4-hydrazinyl-3-nitrobenzonitrile. Accessed on: 2024-03-08.

- 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: https://typeset.io/papers/13-c-nmr-spectra-of-some-substituted-1-2-4-oxidiazoles-and-2l21b162g0. Accessed on: 2024-03-08.

- New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate. Available at: https://www.researchgate.

- Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes. Benchchem. Available at: https://www.benchchem.com/application-notes/knoevenagel-condensation-with-substituted-benzaldehydes. Accessed on: 2024-03-08.

- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Korean Chemical Society. Available at: https://www.koreascience.or.kr/article/JAKO201113563242001.page. Accessed on: 2024-03-08.

- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/29651969/. Accessed on: 2024-03-08.

- (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. Available at: https://www.researchgate.

- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. MDPI. Available at: https://www.mdpi.com/1420-3049/18/2/2083. Accessed on: 2024-03-08.

- Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8490426/. Accessed on: 2024-03-08.

- Product Class 17: Hydrazones. Science of Synthesis. Available at: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-027-00407. Accessed on: 2024-03-08.

Sources

Application Note: Catalytic Synthesis of Pyrazole-4-Carboxylates

[1][2][3]

Executive Summary

Pyrazole-4-carboxylates are critical pharmacophores in medicinal chemistry, serving as core scaffolds for COX-2 inhibitors (e.g., Celecoxib derivatives), agrochemicals, and protein kinase inhibitors. Traditional syntheses often rely on non-catalytic Knorr condensations or stoichiometric oxidations, which generate significant waste and lack regiocontrol.

This guide presents two advanced catalytic protocols:

-

Palladium-Catalyzed Carbonylative Annulation: A high-precision method constructing the pyrazole ring and ester functionality simultaneously from alkynic hydrazones.

-

Iodine-Catalyzed Oxidative Aromatization: A metal-free, scalable approach converting pyrazolines (formed via multicomponent condensation) into pyrazoles using molecular iodine as a turnover catalyst.

Method A: Palladium-Catalyzed Carbonylative Annulation

Principle: This method utilizes a Pd(II) catalyst to activate the alkyne moiety of

Mechanism of Action

The reaction proceeds via a 5-exo-dig cyclization of the hydrazone nitrogen onto the Pd-activated alkyne, forming a vinyl-palladium intermediate. This intermediate undergoes CO insertion followed by nucleophilic attack by methanol (solvolysis) to yield the ester.

Figure 1: Mechanistic pathway for the Pd-catalyzed cyclization-carbonylation sequence.

Experimental Protocol

Target: Methyl 1-phenyl-3-propyl-1H-pyrazole-4-carboxylate

Reagents:

- -Alkynic hydrazone substrate (1.0 equiv)[1]

-

Palladium(II) trifluoroacetate (

) (5 mol%) -

Benzoquinone (BQ) (2.0 equiv, oxidant for catalytic turnover)

-

Methanol (MeOH) (10 equiv, nucleophile)

-

Dimethyl sulfoxide (DMSO) (Solvent, 0.1 M)

-

Carbon Monoxide (CO) (Balloon pressure, ~1 atm)

Step-by-Step Procedure:

-

Setup: In a glovebox or under argon, charge a dried Schlenk tube with the alkynic hydrazone (0.5 mmol),

(8.3 mg, 0.025 mmol), and Benzoquinone (108 mg, 1.0 mmol). -

Solvent Addition: Add anhydrous DMSO (5 mL) and MeOH (200 µL). Seal the tube with a septum.

-

Atmosphere Exchange: Carefully evacuate the tube and backfill with CO from a balloon. Repeat three times to ensure a pure CO atmosphere.

-

Reaction: Stir the mixture at 25°C (Room Temperature) for 4–6 hours. Monitor consumption of the hydrazone by TLC (Hexane/EtOAc 4:1).

-

Work-up:

-

Vent the CO gas (in a fume hood).

-

Dilute the reaction mixture with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove DMSO.

-

Wash the organic layer with brine, dry over anhydrous

, and concentrate under reduced pressure.

-

-

Purification: Purify the residue via flash column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexane).

Key Parameter Optimization:

| Parameter | Condition | Outcome |

|---|

| Catalyst |

Method B: Iodine-Catalyzed Oxidative Aromatization

Principle: This "One-Pot, Two-Step" strategy first forms a pyrazoline intermediate via the condensation of an aldehyde, hydrazine, and a 1,3-dicarbonyl compound (or enaminone). Subsequently, a catalytic amount of molecular iodine (

Experimental Protocol

Target: Ethyl 3,5-diphenyl-1H-pyrazole-4-carboxylate

Reagents:

-

Benzaldehyde (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Phenylhydrazine (1.0 mmol)

-

Molecular Iodine (

) (10-20 mol%) -

Dimethyl sulfoxide (DMSO) (Solvent & Co-oxidant)

Step-by-Step Procedure:

-

Condensation (Step 1):

-

In a round-bottom flask, combine benzaldehyde (106 mg, 1.0 mmol), ethyl acetoacetate (130 mg, 1.0 mmol), and phenylhydrazine (108 mg, 1.0 mmol) in DMSO (3 mL).

-

Stir at 80°C for 2 hours. This forms the intermediate pyrazoline.[2]

-

Checkpoint: Verify pyrazoline formation by LC-MS (Look for M+2 mass compared to pyrazole).

-

-

Catalytic Oxidation (Step 2):

-

Cool the mixture to room temperature.

-

Add molecular iodine (

) (25 mg, 0.1 mmol, 10 mol%). -

Heat the mixture to 100°C for 4-6 hours. The DMSO acts as the terminal oxidant, regenerating

from HI (Cornforth-type oxidation mechanism).

-

-

Work-up:

-

Cool to room temperature.[3]

-

Quench with saturated aqueous

(sodium thiosulfate) to remove residual iodine (color changes from dark red to yellow/clear). -

Extract with Ethyl Acetate (3 x 15 mL).

-

Wash combined organics with water (to remove DMSO) and brine.

-

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

Comparative Data:

| Method | Catalyst | Yield | Reaction Time | Green Score |

|---|

| Pd-Carbonylation |

Troubleshooting & Critical Controls

Regioselectivity Issues

-

Problem: Formation of regioisomers (1,3- vs 1,5-substituted pyrazoles) when using unsymmetrical hydrazines.

-

Solution (Method A): The Pd-catalyzed method is highly regioselective for 1,3,4-trisubstituted pyrazoles due to the specific coordination of the hydrazone nitrogen to Palladium prior to cyclization.

-

Solution (Method B): Regioselectivity is determined in the condensation step. Using enaminones (pre-formed from the 1,3-dicarbonyl and DMF-DMA) instead of the raw dicarbonyl can lock the regiochemistry before the hydrazine is added.

Catalyst Deactivation (Method A)

-

Observation: Palladium black precipitation ("mirror" on flask).

-

Cause: Insufficient oxidant (Benzoquinone) or CO starvation.

-

Fix: Ensure vigorous stirring to maximize gas-liquid transfer. Increase Benzoquinone loading to 2.5 equiv if precipitation occurs early.

Incomplete Oxidation (Method B)

-

Observation: Mixture of pyrazoline and pyrazole.[2]

-

Fix: Increase reaction temperature to 110°C or add a co-oxidant like TBHP (tert-Butyl hydroperoxide) (0.5 equiv) to assist the Iodine cycle if DMSO alone is too slow.

References

-

Pd-Catalyzed Carbonylation: Pd(II)-catalyzed ligand controlled synthesis of pyrazole-4-carboxylates.[4] PubMed. Link

-

Iodine-Mediated Synthesis: Iodine-mediated metal-free oxidative C-N bond formation for regioselective pyrazole synthesis. J. Org.[3][5] Chem. Link

-

General Review: Recent Advances in the Synthesis of Pyrazole Derivatives. MDPI Molecules. Link

-

Copper Catalysis: Copper-catalyzed aerobic oxidative [3+2] cycloaddition of hydrazines with alkynoates. Organic Chemistry Portal. Link

Application Note: Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate as a Privileged Bifunctional Scaffold in Targeted Drug Discovery

Prepared by: Senior Application Scientist, Medicinal Chemistry & Fragment-Based Drug Discovery (FBDD) Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Development Scientists

Executive Summary & Chemical Rationale

In contemporary drug discovery, the identification of versatile, "privileged" scaffolds is critical for accelerating hit-to-lead and lead optimization campaigns. Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate represents a highly functionalized, bifunctional building block that has gained significant traction in the development of targeted therapeutics, particularly kinase inhibitors and epigenetic modulators [1].

The strategic value of this molecule lies in its precise substitution pattern, which offers orthogonal handles for combinatorial library synthesis:

-

The 1H-Pyrazole Core: Acts as a fundamental pharmacophore. In kinase inhibitors, the adjacent nitrogen atoms (N1/N2) serve as critical hydrogen bond donors and acceptors, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region [3].

-

The C4-Ethyl Ester: Provides a masked carboxylic acid vector. Upon mild hydrolysis, it can be coupled with diverse amines to form pyrazole-4-carboxamides, which direct substituents toward the solvent-exposed region or the ribose-binding pocket of target proteins.

-

The C5(3)-Nitrophenyl Group: Serves as a stable precursor to an aniline. Reduction of the nitro group yields a nucleophilic amine, enabling the installation of ureas, amides, or sulfonamides designed to probe deep hydrophobic pockets (e.g., the DFG-out conformation in Type II kinase inhibitors).

Core Applications in Targeted Therapeutics

Dual Aurora Kinase A/B Inhibitors

Aurora kinases (AURKA and AURKB) are critical serine/threonine kinases that regulate cell division and cytokinesis. Overexpression of these kinases is a hallmark of chromosomal instability in various malignancies. Recent structural optimizations of pyrazole-4-carboxamide derivatives have yielded potent, dual Aurora A/B inhibitors. By utilizing the pyrazole core to bind the ATP pocket, and functionalizing the C4-position with specific amides, researchers have achieved sub-micromolar cytotoxicity against HeLa and HepG2 cell lines, effectively arresting the cell cycle at the G2/M phase and inducing apoptosis [1].

DNA 6mA Demethylase (ALKBH1) Inhibitors

Beyond kinases, 1H-pyrazole-4-carboxylic acid derivatives have recently been identified as potent inhibitors of ALKBH1, a DNA N6-methyladenine (6mA) demethylase implicated in gastric cancer. Dysregulation of ALKBH1 suppresses the AMPK signaling pathway, facilitating the Warburg effect. Derivatives synthesized from pyrazole-4-carboxylate scaffolds have demonstrated the ability to upregulate AMPK and significantly inhibit gastric cancer cell viability[2].

Visualizing the Scaffold Logic and Mechanism

To understand the utility of this scaffold, we must map both its chemical functionalization pathways and the biological signaling cascades it disrupts.

Fig 1: Orthogonal functionalization workflow of the pyrazole-4-carboxylate scaffold.

Fig 2: Mechanism of Aurora Kinase A/B inhibition by pyrazole-4-carboxamides.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes built-in analytical checkpoints to confirm causality and prevent the propagation of errors through the synthetic pipeline.

Protocol 1: Orthogonal Deprotection and Functionalization

Objective: To generate a library of pyrazole-4-carboxamides via ester hydrolysis and subsequent amide coupling.

Step 1: Mild Ester Hydrolysis (Causality: Preventing Decarboxylation)

-

Rationale: Pyrazole-4-carboxylic acids are prone to decarboxylation under harsh acidic conditions at elevated temperatures. Therefore, a mild, base-catalyzed saponification is strictly required.

-

Procedure:

-

Dissolve 1.0 eq of Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

-

Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O) at 0 °C.

-

Warm to room temperature and stir for 4 hours.

-

Self-Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The disappearance of the high-Rf starting material and appearance of a baseline spot confirms ester cleavage.

-

Acidify the mixture to pH 3 using 1M HCl. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate carboxylic acid.

-

Step 2: HATU-Mediated Amide Coupling (Causality: Overcoming Steric Hindrance)

-

Rationale: The resulting 1H-pyrazole-4-carboxylic acid is electronically deactivated by the adjacent electron-withdrawing nitro-phenyl group. Standard carbodiimides (EDC/DCC) often result in low yields. HATU is utilized to generate a highly reactive HOAt ester intermediate.

-

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

-

Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to pre-activate the acid.

-

Add the desired primary or secondary amine (1.2 eq) and stir at room temperature for 12 hours.

-

Self-Validation Checkpoint: Perform LC-MS analysis. The presence of the target mass [M+H]+ and the absence of the activated HOAt-ester intermediate validates reaction completion.

-

Purify via reverse-phase preparative HPLC to obtain the final pyrazole-4-carboxamide library.

-

Protocol 2: High-Throughput Kinase Assay (HTS)

Objective: To evaluate the IC₅₀ of synthesized derivatives against Aurora Kinase A.

-

Procedure:

-

Prepare a 10-point, 3-fold serial dilution of the synthesized compounds in 100% DMSO (starting concentration 10 mM).

-

Transfer 100 nL of the compound solutions into a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer without tip contamination.

-

Add 5 µL of Aurora Kinase A enzyme solution (in 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to each well. Incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate the reaction by adding 5 µL of a substrate mix containing ATP (at its predetermined Km value) and a fluorescently labeled peptide substrate (e.g., ULight-labeled myelin basic protein).

-

Incubate for 60 minutes at room temperature.

-

Self-Validation Checkpoint: Include staurosporine or VX-680 as a positive control, and DMSO as a negative control. The Z'-factor of the assay must be >0.6 to validate the run.

-

Quench the reaction with EDTA and read the TR-FRET signal on a multimode microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

-

Data Presentation: Scaffold Properties & SAR Summary

To guide rational drug design, the baseline physicochemical properties of the scaffold and the resulting Structure-Activity Relationship (SAR) trends of its derivatives are summarized below.

Table 1: Physicochemical Properties of the Core Scaffold

| Property | Value | Drug-Likeness Implication (Lipinski/Veber) |

| Molecular Weight | 261.23 g/mol | Excellent for FBDD; leaves mass budget for functionalization. |

| cLogP | ~2.1 | Ideal lipophilicity for oral bioavailability. |

| Hydrogen Bond Donors (HBD) | 1 (Pyrazole N-H) | Essential for kinase hinge binding. |

| Hydrogen Bond Acceptors (HBA) | 6 | Within Rule of 5 limits; allows for aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 98.4 Ų | Good membrane permeability; suitable for intracellular targets. |

Table 2: SAR Summary of Pyrazole-4-carboxamides against Aurora Kinases[1]

| Modification at C4-Carboxamide | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | Mechanistic Impact |

| Unsubstituted Amide (-NH₂) | > 10,000 | > 10,000 | Fails to occupy the hydrophobic specificity pocket. |

| Simple Alkyl Amide (-NH-CH₃) | 1,250 | 2,100 | Weak van der Waals interactions. |

| Substituted Aryl Amide | 16.3 | 20.2 | Optimal pi-pi stacking and hydrophobic packing in the ribose pocket. |

References

-

Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. European Journal of Medicinal Chemistry (2024).[Link]

-

Structural Optimization and Structure-Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry (2024).[Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI Molecules (2023).[Link]

Application Note: Synthesizing Carboxamide Derivatives from Nitrophenyl Pyrazole Precursors

Introduction & Mechanistic Rationale

Nitrophenyl pyrazoles are highly versatile building blocks in medicinal chemistry. The nitro group serves as a robust, electron-withdrawing placeholder during the initial construction of the pyrazole core. The reduction of the aromatic nitro group to a primary amine is a fundamental transformation that dramatically alters the electronic properties of the phenyl ring, introducing a new nucleophilic center[1]. Once revealed, this aminophenyl pyrazole intermediate is primed for coupling with various carboxylic acids to form carboxamides—a ubiquitous structural motif found in kinase inhibitors, anti-inflammatory agents, and novel antimicrobial compounds[2].

Causality in Experimental Design

Designing a robust synthetic route requires understanding the chemical behavior of heteroaromatic systems:

-

Why Catalytic Hydrogenation over Bechamp Reduction? While the Bechamp reduction (Fe/HCl) is a classical method for reducing nitroarenes, recent mechanistic studies have demonstrated that 2-nitrophenyl-substituted pyrazolines can undergo unanticipated cleavage and retro-Michael addition under acidic Bechamp conditions, leading to quinoline derivatives instead of the desired aminophenyl pyrazoles[3]. Therefore, catalytic hydrogenation (Pd/C, H₂) is the preferred, self-validating method for clean and predictable conversion.

-

Why HATU for Amidation? Aminophenyl pyrazoles often exhibit reduced nucleophilicity due to the electron-withdrawing nature of the adjacent pyrazole ring. Standard peptide coupling reagents (like EDC/HOBt) may result in sluggish kinetics and low yields. Uronium-based coupling reagents such as HATU are highly recommended, as they generate a highly reactive O-At ester intermediate that efficiently drives the coupling forward even with sterically hindered or electronically deactivated amines[4].

Synthetic Workflow

Caption: Workflow for converting nitrophenyl pyrazoles to carboxamides.

Step-by-Step Methodologies

Protocol A: Catalytic Hydrogenation of Nitrophenyl Pyrazole

Objective: Clean reduction of the nitro group to an amine without cleaving the pyrazole core.

Materials:

-

Nitrophenyl pyrazole precursor (10 mmol)

-

10% Palladium on Carbon (Pd/C) (0.1 eq, ~1.0 mmol)

-

Methanol / Ethyl Acetate (1:1 v/v, 50 mL)

-

Hydrogen gas (balloon)

Step-by-Step Procedure:

-

Preparation: Dissolve the nitrophenyl pyrazole precursor in the MeOH/EtOAc solvent mixture. This specific solvent blend balances the solubility of the lipophilic nitro precursor and the polar amine product.

-

Inert Atmosphere: Purge the reaction flask with Nitrogen (N₂) gas for 5 minutes.

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst. Safety Note: Pd/C is highly pyrophoric when dry; always add it to a solvent-wetted environment under inert gas.

-

Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Attach a hydrogen balloon and stir vigorously at room temperature for 2–4 hours.

-

Filtration: Once complete, filter the black suspension through a pad of Celite to remove the catalyst. Wash the filter cake with excess EtOAc.

-

Isolation: Concentrate the filtrate in vacuo to afford the aminophenyl pyrazole intermediate.

Self-Validating System:

-

TLC: The product amine will appear as a significantly more polar (lower

) spot compared to the nitro precursor (visualized with Ninhydrin or UV). -

IR Spectroscopy: Confirm the disappearance of the strong N-O stretching bands at ~1520 and 1350 cm⁻¹ and the emergence of N-H stretching bands at ~3300–3400 cm⁻¹.

Protocol B: HATU-Mediated Carboxamide Coupling

Objective: Efficient amidation of the deactivated aminophenyl pyrazole.

Materials:

-

Aminophenyl pyrazole (5.0 mmol, 1.0 eq)

-

Target Carboxylic Acid (5.5 mmol, 1.1 eq)

-

HATU (6.0 mmol, 1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 3.0 eq)

-

Anhydrous DMF (25 mL)

Step-by-Step Procedure:

-

Pre-activation: In an oven-dried flask under N₂, dissolve the carboxylic acid and HATU in anhydrous DMF.

-

Base Addition: Add DIPEA dropwise. Stir the mixture at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete formation of the highly reactive O-At ester before the amine is introduced, preventing side reactions.

-

Coupling: Add the aminophenyl pyrazole in one portion. Stir at room temperature for 2–4 hours.

-

Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with EtOAc (3 × 30 mL).

-

DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL). Causality: LiCl selectively partitions DMF into the aqueous phase, preventing solvent contamination in your final product.

-

Purification: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

Self-Validating System:

-

LC-MS: The chromatogram should display the

peak corresponding to the target carboxamide mass. -

NMR: ¹H NMR (DMSO-

) will show a characteristic downfield singlet between

Quantitative Data & Optimization

When optimizing the amidation step, reagent selection dictates the efficiency of the reaction. The table below summarizes the expected outcomes based on the coupling system chosen.

| Coupling System | Base | Solvent | Typical Yield | Reaction Time | Mechanistic Notes |

| HATU | DIPEA | DMF | 85–95% | 2–4 h | Forms highly reactive O-At ester; ideal for sterically hindered or deactivated heteroaromatic amines. |

| EDC / HOBt | Et₃N | DCM | 60–80% | 12–18 h | Standard peptide coupling; easier aqueous workup but suffers from slower kinetics for deactivated pyrazole amines. |

| Acid Chloride | Pyridine | DCM | 75–90% | 1–2 h | Highly reactive; prone to over-acylation (di-amide formation) if stoichiometry and temperature are not strictly controlled. |

Troubleshooting Logic

If the amidation yield is lower than expected, follow this logical troubleshooting tree to identify the bottleneck.

Caption: Logical troubleshooting tree for optimizing amidation yields.

References

-

Title: Unanticipated Cleavage of 2-Nitrophenyl-Substituted N-Formyl Pyrazolines under Bechamp Conditions: Unveiling the Synthesis of 2-Aryl Quinolines and Their Mechanistic Exploration via DFT Studies Source: ACS Omega URL: [Link]

-

Title: Uronium/Guanidinium Salts Source: Science of Synthesis (Thieme) URL: [Link]

-

Title: Synthesis and Antimicrobial Activity of Some New Pyrazole, Fused Pyrazolo[3,4-d] Source: Molecules (PMC) URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Antimicrobial Activity of Some New Pyrazole, Fused Pyrazolo[3,4-d]-pyrimidine and Pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

Protocol for the Hydrolysis of Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate

Application Note: AN-PYRZ-HYD-04

Abstract & Scope

This application note details a robust, scalable protocol for the saponification of ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate to its corresponding carboxylic acid, 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid. This transformation is a critical step in the synthesis of bioactive scaffolds, particularly kinase inhibitors and protein-protein interaction modulators.